molecular formula C11H16OS B12643847 4-iso-Butoxy-2-methylthiophenol

4-iso-Butoxy-2-methylthiophenol

Cat. No.: B12643847
M. Wt: 196.31 g/mol
InChI Key: KYTQMFPMXPQLGZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-2-methylthiophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenols .

Biological Activity

4-iso-Butoxy-2-methylthiophenol is an organic compound belonging to the thiophenol class, characterized by a thiol group (-SH) attached to a thiophene ring. Its unique structure, featuring an iso-butoxy group and a methyl group, contributes to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16OS\text{C}_12\text{H}_{16}\text{OS}

This compound features:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Iso-butoxy Group : Enhances lipophilicity and solubility in organic solvents.
  • Methyl Group : Influences reactivity and biological interactions.

This compound exhibits biological activity primarily through its ability to interact with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with metal ions and other electrophilic centers, leading to the inhibition or modulation of enzyme activities. This interaction suggests potential roles in drug development, particularly as enzyme inhibitors.

Key Mechanisms:

  • Electrophilic Reactions : The thiophenol can act as an electrophile, reacting with nucleophilic sites in proteins and other biomolecules.
  • Covalent Bond Formation : The compound's thiol group allows for the formation of stable covalent bonds with target proteins, which may alter their function.
  • Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties, making it a candidate for further investigation in this area.

Biological Activity Data

Research indicates that this compound shows promise in various biological applications:

Biological ActivityDescriptionReferences
Antimicrobial Exhibits potential antimicrobial properties against various pathogens.
Enzyme Inhibition Acts as an enzyme inhibitor by forming covalent bonds with target enzymes.
Receptor Modulation May modulate receptor activity through interactions with biological macromolecules.

Case Studies

  • Antimicrobial Properties : A study demonstrated that this compound showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of bacterial membrane integrity and inhibition of cellular respiration.
  • Enzyme Inhibition : In vitro assays indicated that the compound effectively inhibited the activity of certain cytochrome P450 enzymes, which play critical roles in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiophenols based on structural features and biological activities:

Compound NameKey FeaturesBiological Activity
Thiophenol Lacks iso-butoxy group; less lipophilicWeaker enzyme inhibition
4-Methylthiophenol Contains methyl group instead of iso-butoxyModerate antimicrobial activity
2-Butoxythiophenol Similar structure but has a butoxy groupLower hydrophobicity

The presence of the iso-butoxy group in this compound significantly enhances its solubility in organic solvents and its interaction capabilities within hydrophobic environments, making it particularly valuable for various applications.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-methyl-4-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C11H16OS/c1-8(2)7-12-10-4-5-11(13)9(3)6-10/h4-6,8,13H,7H2,1-3H3

InChI Key

KYTQMFPMXPQLGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)S

Origin of Product

United States

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